molecular formula C26H19ClN4O4S3 B327449 [2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate

[2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate

Cat. No.: B327449
M. Wt: 583.1 g/mol
InChI Key: RQEZCOPCILTXTL-JRUOFFEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

The synthesis of [2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the benzylsulfanyl and chlorophenyl groups. The final step involves the sulfonation to introduce the 4-methylbenzenesulfonate group. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling pathways that are critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidines with different substituents. Compared to these compounds, [2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C26H19ClN4O4S3

Molecular Weight

583.1 g/mol

IUPAC Name

[2-[(Z)-(2-benzylsulfanyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C26H19ClN4O4S3/c1-16-7-10-20(11-8-16)38(33,34)35-22-12-9-19(27)13-18(22)14-21-23(28)31-25(29-24(21)32)37-26(30-31)36-15-17-5-3-2-4-6-17/h2-14,28H,15H2,1H3/b21-14-,28-23?

InChI Key

RQEZCOPCILTXTL-JRUOFFEZSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)SCC5=CC=CC=C5

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)SCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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